![molecular formula C21H21FN4O3 B2975712 2-(2-fluorophenoxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one CAS No. 1903492-23-8](/img/structure/B2975712.png)
2-(2-fluorophenoxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
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Description
2-(2-fluorophenoxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C21H21FN4O3 and its molecular weight is 396.422. The purity is usually 95%.
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Scientific Research Applications
Structural Studies and Synthesis Approaches
Structural Analysis of Azolylmethanes
Azolylmethanes, including derivatives similar to the specified compound, have been studied for their crystal structures, suggesting different modes of binding at the active site due to intramolecular hydrogen bonding and solution conformations, which could influence their biological activity (N. Anderson et al., 1984).
Synthesis of Eugenol-Fluorinated Triazole Derivatives
Research has been conducted on synthesizing fluorinated triazole derivatives, demonstrating the potential for creating compounds with enhanced fungicidal activity. This research highlights the utility of fluorine and triazole in medicinal chemistry for structural modifications aiming at potent biological activities (Ângela Lima et al., 2022).
Antibacterial Agents Synthesis
New molecules incorporating fluorine-containing groups, similar to the structure of the specified compound, have shown promise as potential antibacterial agents, indicating the significance of incorporating fluorine in drug design (B. S. Holla et al., 2003).
Potential Biological Activities
Antimicrobial Activities
Various derivatives have been synthesized and evaluated for their antimicrobial activities, highlighting the potential use of such compounds in developing new antibacterial and antifungal agents. The structural motifs present in these derivatives, such as triazole, fluorophenyl, and azetidinyl groups, play crucial roles in their biological activities (M. Nagamani et al., 2018).
Antifungal and Antibacterial Activity of β-Lactams
Synthesis of 4-(aryloxy)- and 4-(arylthio)azetidin-2-ones, related to the specified compound, demonstrated antifungal activity against various phytopathogenic fungi, indicating the potential application of such structures in agricultural science and pharmaceutical development (A. Arnoldi et al., 1990).
properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3/c1-15(29-20-10-6-5-9-19(20)22)21(27)25-12-17(13-25)26-11-16(23-24-26)14-28-18-7-3-2-4-8-18/h2-11,15,17H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQQBYRPQQDRPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)N2C=C(N=N2)COC3=CC=CC=C3)OC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one |
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